2-Fluoro-4-hydroxy-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H6FNO It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the second position, a hydroxyl group at the fourth position, and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxy-5-methylbenzonitrile typically involves the fluorination of 4-hydroxy-5-methylbenzonitrile. One common method is the nucleophilic aromatic substitution reaction where a fluorine source, such as potassium fluoride, reacts with 4-hydroxy-5-methylbenzonitrile under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, esterification with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Esters or ethers.
Scientific Research Applications
2-Fluoro-4-hydroxy-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-5-methylbenzonitrile depends on its interaction with biological targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Fluoro-4-hydroxybenzonitrile: Lacks the methyl group at the fifth position, which can affect its reactivity and applications.
4-Hydroxy-5-methylbenzonitrile: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
2-Fluoro-5-methylbenzonitrile: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness: 2-Fluoro-4-hydroxy-5-methylbenzonitrile is unique due to the combination of the fluorine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-fluoro-4-hydroxy-5-methylbenzonitrile |
InChI |
InChI=1S/C8H6FNO/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3,11H,1H3 |
InChI Key |
ZZSMNLBZJYLHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.